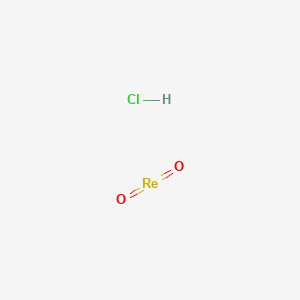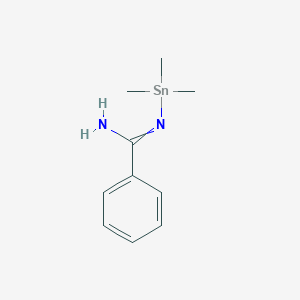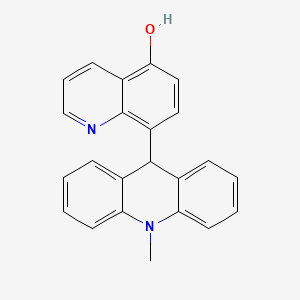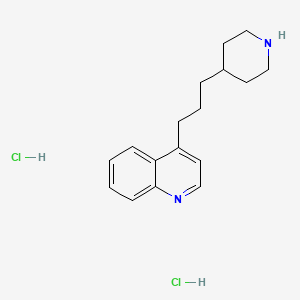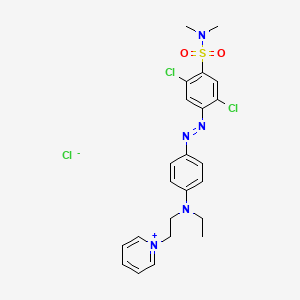
Methyl bromocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bromocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl bromocarbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with bromine in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of bromine to methyl carbamate, followed by purification steps to isolate the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl bromocarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of methyl carbamate and hydrobromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methyl carbamate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Methyl carbamate and hydrobromic acid.
Applications De Recherche Scientifique
Methyl bromocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of methyl bromocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active sites, leading to the disruption of normal biochemical pathways. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests, leading to their elimination.
Comparaison Avec Des Composés Similaires
Ethyl Carbamate: Used in organic synthesis and as a precursor for pharmaceuticals.
Phenyl Carbamate: Known for its use in the production of polymers and resins.
Methyl Carbamate: A simpler analog used in various chemical reactions.
Propriétés
Numéro CAS |
70731-32-7 |
|---|---|
Formule moléculaire |
C2H4BrNO2 |
Poids moléculaire |
153.96 g/mol |
Nom IUPAC |
methyl N-bromocarbamate |
InChI |
InChI=1S/C2H4BrNO2/c1-6-2(5)4-3/h1H3,(H,4,5) |
Clé InChI |
DOQYSBCRHHHORC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
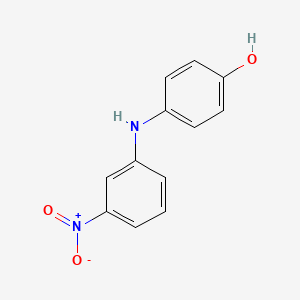
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
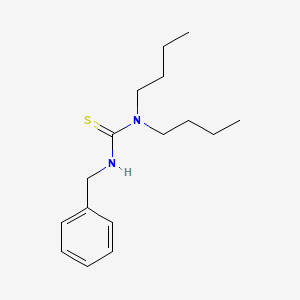

![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
